6-Phenoxytetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenoxytetracene-5,12-dione is an organic compound with the molecular formula C24H14O3 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a phenoxy group attached to the tetracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxytetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with phenol in the presence of a suitable catalyst. One common method includes the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy group or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Phenoxytetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-Phenoxytetracene-5,12-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it can interact with specific enzymes and receptors, modulating various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene-5,12-dione: A closely related compound with similar structural features but lacking the phenoxy group.
1,10-Phenanthroline-5,6-dione: Another related compound with a different aromatic backbone and functional groups.
Uniqueness
6-Phenoxytetracene-5,12-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
35058-42-5 |
---|---|
Molekularformel |
C24H14O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6-phenoxytetracene-5,12-dione |
InChI |
InChI=1S/C24H14O3/c25-22-18-12-6-7-13-19(18)23(26)21-20(22)14-15-8-4-5-11-17(15)24(21)27-16-9-2-1-3-10-16/h1-14H |
InChI-Schlüssel |
OCGVZYMCHVTNLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C(=CC4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.